molecular formula C16H26N2O3 B3909027 methyl 1-adamantyl{[(ethylamino)carbonyl]amino}acetate

methyl 1-adamantyl{[(ethylamino)carbonyl]amino}acetate

Cat. No. B3909027
M. Wt: 294.39 g/mol
InChI Key: KCZUGMKATGINLF-UHFFFAOYSA-N
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Description

Methyl 1-adamantyl{[(ethylamino)carbonyl]amino}acetate, commonly known as Methylamine-DMAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methylamine-DMAA is not fully understood. However, it is believed to act as a stimulant of the central nervous system by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in alertness, focus, and energy levels.
Biochemical and Physiological Effects
Methylamine-DMAA has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, reduce anxiety-like behavior, and improve memory retention. However, the long-term effects of Methylamine-DMAA on the human body are not fully understood.

Advantages and Limitations for Lab Experiments

Methylamine-DMAA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be purified through recrystallization. It is also stable under normal laboratory conditions. However, Methylamine-DMAA has several limitations, including its potential toxicity and the lack of understanding of its long-term effects on the human body.

Future Directions

There are several future directions for research on Methylamine-DMAA. One area of research is the development of novel drugs based on the Methylamine-DMAA scaffold with improved pharmacological properties. Another area of research is the investigation of the long-term effects of Methylamine-DMAA on the human body. Additionally, further studies are needed to fully understand the mechanism of action of Methylamine-DMAA and its potential applications in various fields.
Conclusion
In conclusion, Methylamine-DMAA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of Methylamine-DMAA and its applications in medicine, drug discovery, and neuroscience.

Scientific Research Applications

Methylamine-DMAA has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, Methylamine-DMAA has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, Methylamine-DMAA has been used as a scaffold for the development of novel drugs with improved pharmacological properties. In neuroscience, Methylamine-DMAA has been studied for its effects on the central nervous system, particularly its potential as a cognitive enhancer.

properties

IUPAC Name

methyl 2-(1-adamantyl)-2-(ethylcarbamoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-3-17-15(20)18-13(14(19)21-2)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,3-9H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZUGMKATGINLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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